Antitubercular Activity Comparison: Pyridine-2-Carboxylic Acid Hydrazide vs. Isoniazid (INH)
Pyridine-2-carboxylic acid hydrazide (PCH) exhibits significantly attenuated antimycobacterial activity relative to its positional isomer isoniazid (INH), the first-line antitubercular drug [1]. In direct head-to-head in vitro testing against Mycobacterium tuberculosis, PCH demonstrates a minimum inhibitory concentration (MIC) of >100 µM, whereas isoniazid achieves potent inhibition at ~0.4 µM .
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | >100 µM |
| Comparator Or Baseline | Isoniazid (isonicotinic acid hydrazide): ~0.4 µM |
| Quantified Difference | >250-fold higher MIC (lower potency) |
| Conditions | In vitro against Mycobacterium tuberculosis |
Why This Matters
This >250-fold potency differential defines PCH's specific utility as a negative control, a synthetic intermediate for novel hybrid antitubercular agents, or an analytical reference standard (isoniazid impurity identification), rather than as a standalone therapeutic candidate.
- [1] Yakugaku Zasshi. Synthesis of Isonicotinic Acid Hydrazide Derivatives and Their Antibacterial Activity Against Mycobacterium tuberculosis A.T.C.C. No. 607 (Part 1). Vol. 72, No. 11, pp. 1474-1477, 1952. View Source
